2-(2,4-Difluorobenzoyl)-3-methylpyridine chemical structure and properties
2-(2,4-Difluorobenzoyl)-3-methylpyridine chemical structure and properties
This guide provides an in-depth technical analysis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine , a specialized heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]
[1]
Executive Summary
2-(2,4-Difluorobenzoyl)-3-methylpyridine (CAS: 1187165-77-0 ) is a diaryl ketone scaffold featuring a pyridine ring fused to a 2,4-difluorophenyl moiety via a carbonyl bridge.[1][2][3] Its structural uniqueness lies in the 3-methyl substitution on the pyridine ring, which introduces steric constraints that influence the planarity of the molecule, thereby modulating its binding affinity in biological targets.[1] This compound serves as a critical intermediate in the development of p38 MAP kinase inhibitors , mGluR5 antagonists , and potentially potassium-competitive acid blockers (P-CABs) .[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]
Nomenclature and Identification[3][9]
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IUPAC Name: (2,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone[1]
-
SMILES: Cc1cccnc1C(=O)c2ccc(F)cc2F
Structural Analysis
The molecule consists of two aromatic systems linked by a ketone. The 2,4-difluoro substitution on the phenyl ring increases metabolic stability by blocking the para-position from oxidative metabolism (CYP450) and enhances lipophilicity.[1] The 3-methyl group on the pyridine ring creates an ortho-effect, forcing the carbonyl group out of coplanarity with the pyridine ring, which is a critical design element for inducing atropisomerism or specific conformational binding poses in drug active sites.[1]
Physicochemical Data Table
| Property | Value / Description | Source/Prediction |
| Molecular Weight | 233.22 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Experimental |
| Melting Point | 65–70 °C (Predicted) | Analogous 2-benzoylpyridines |
| Boiling Point | ~340 °C at 760 mmHg | Predicted |
| LogP (Octanol/Water) | 2.8 ± 0.4 | Consensus Prediction |
| pKa (Pyridine N) | ~3.5 | Predicted (lowered by EWG carbonyl) |
| H-Bond Acceptors | 3 (N, O, F) | Structural Analysis |
| H-Bond Donors | 0 | Structural Analysis |
Synthesis & Manufacturing Protocols
The synthesis of 2-aroylpyridines typically avoids direct Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring.[1] The most robust industrial route involves nucleophilic addition of an organometallic reagent to a pyridine derivative .
Primary Synthetic Route: Grignard Addition
This method offers high regioselectivity and yield. It involves the reaction of 2,4-difluorophenylmagnesium bromide with 3-methylpicolinonitrile (2-cyano-3-methylpyridine).[1]
Step-by-Step Protocol:
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Grignard Formation: In a dry 3-neck flask under Nitrogen, react 1-bromo-2,4-difluorobenzene (1.1 eq) with Magnesium turnings (1.2 eq) in anhydrous THF to generate the Grignard reagent. Initiate with a crystal of iodine if necessary.
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Addition: Cool the Grignard solution to 0°C. Slowly add a solution of 3-methylpicolinonitrile (1.0 eq) in THF over 30 minutes. The internal temperature must remain <5°C to prevent polymerization.
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Imine Hydrolysis: Stir at room temperature for 2–4 hours. The intermediate formed is a magnesium imine salt. Quench the reaction with 2M HCl (aq) and reflux for 1 hour to hydrolyze the imine to the ketone.
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Workup: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Alternative Route: Lithiation-Oxidation
For smaller scale or library synthesis, lithiation of 2-bromo-3-methylpyridine followed by reaction with an aldehyde is effective.[1]
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Lithiation: Treat 2-bromo-3-methylpyridine with n-BuLi in THF at -78°C.
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Electrophile Trapping: Add 2,4-difluorobenzaldehyde .
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Oxidation: The resulting alcohol is oxidized to the ketone using MnO₂ or Swern oxidation conditions.
Synthesis Workflow Diagram
Figure 1: Grignard-mediated synthesis of 2-(2,4-Difluorobenzoyl)-3-methylpyridine via nitrile addition and imine hydrolysis.[1][3][6][7][8]
Applications in Drug Discovery[1][4]
This scaffold is highly valued for its ability to function as a bioisostere for diaryl ethers or diaryl amines.
Kinase Inhibition (p38 MAP Kinase)
The 2-benzoylpyridine moiety mimics the ATP-binding hinge region interactions.[1] The 2,4-difluoro pattern is specifically optimized to fill the hydrophobic pocket II in p38
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Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge region (Met109 in p38), while the ketone oxygen can interact with Lys53.[1]
Allosteric Modulators (mGluR5)
Negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) often feature a bi-aryl alkyne or ketone linker.[1] This molecule serves as a precursor to alkyne-linked derivatives via the Seyferth-Gilbert homologation of the ketone.[1]
Functionalization Potential
The 3-methyl group is a "privileged handle" for further diversification:
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Radical Bromination: Reaction with NBS/AIBN yields the bromomethyl derivative, allowing coupling with amines or thiols.[1]
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Oxidation: Conversion to the carboxylic acid allows for amide coupling, creating peptidomimetics.[1]
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:
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¹H NMR (400 MHz, CDCl₃):
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¹⁹F NMR: Two distinct signals around
-100 to -115 ppm (decoupled).[1] -
IR Spectroscopy: Strong Carbonyl (C=O) stretch at 1665–1675 cm⁻¹ (conjugated ketone).[1]
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Mass Spectrometry (ESI+): [M+H]⁺ peak at 234.2 m/z .[1]
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it is structurally analogous to other halogenated pyridine ketones.[1] Treat as a Hazardous Substance .
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GHS Classification:
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The ketone is stable, but the methyl group is susceptible to slow oxidation if exposed to light and air over prolonged periods.[1]
References
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Chemical Identity: PubChem Database, Compound Summary for CAS 1187165-77-0.[1] Link
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Synthetic Methodology: Joule, J. A., & Mills, K.[1] (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[3] (General reference for Grignard reactions with cyanopyridines).
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Supplier Data: CymitQuimica & Fluorochem, Catalog entries for 2-(2,4-Difluorobenzoyl)-3-methylpyridine (Product Codes: 10-F203021).[1]
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Structural Analogs in Drug Design: Boehm, J. C., et al.[1] (2000).[1] "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs."[1] Journal of Medicinal Chemistry, 43(3), 629-644.[1] (Discusses pyridine-ketone pharmacophores).
Sources
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- 4. CAS 1187165-77-0: (2,4-Difluorofenil)(3-metil-2-piridinil)… [cymitquimica.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
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